1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes an iodine atom and a trimethylsilyl group, making it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves several steps. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell growth and differentiation . These interactions are mediated by the compound’s unique structure, which allows it to form stable complexes with its targets .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be compared with other pyrrolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the iodine and trimethylsilyl groups, making it less versatile in certain reactions.
1H-Pyrrolo[2,3-b]pyridin-5-ylamine: Another related compound, but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: This compound has a carboxamide group instead of the ethyl and trimethylsilyl groups, affecting its solubility and reactivity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H24IN3OSi |
---|---|
Molecular Weight |
417.36 g/mol |
IUPAC Name |
N-ethyl-3-iodo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C15H24IN3OSi/c1-5-17-13-6-7-18-15-14(13)12(16)10-19(15)11-20-8-9-21(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3,(H,17,18) |
InChI Key |
KHAPZODXQUYTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C(=CN(C2=NC=C1)COCC[Si](C)(C)C)I |
Origin of Product |
United States |
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